3-(Bromomethyl)-1-(methylsulfonyl)hexane
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Overview
Description
3-(Bromomethyl)-1-(methylsulfonyl)hexane is an organic compound that features both a bromomethyl group and a methylsulfonyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(methylsulfonyl)hexane typically involves the bromomethylation of a suitable precursor. One efficient method for bromomethylation involves the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of toxic byproducts and is applicable to a variety of substrates.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-(methylsulfonyl)hexane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the methylsulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield a nitrile derivative, while oxidation could produce a sulfone.
Scientific Research Applications
3-(Bromomethyl)-1-(methylsulfonyl)hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to introduce functional groups into pharmaceutical intermediates.
Material Science: It can be utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound’s reactivity makes it useful for modifying biomolecules and studying biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-(methylsulfonyl)hexane involves its ability to participate in various chemical reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with other molecules. The methylsulfonyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-1-(methylsulfonyl)pentane
- 3-(Bromomethyl)-1-(methylsulfonyl)butane
- 3-(Bromomethyl)-1-(methylsulfonyl)propane
Uniqueness
3-(Bromomethyl)-1-(methylsulfonyl)hexane is unique due to its specific combination of functional groups and chain length
Properties
Molecular Formula |
C8H17BrO2S |
---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
3-(bromomethyl)-1-methylsulfonylhexane |
InChI |
InChI=1S/C8H17BrO2S/c1-3-4-8(7-9)5-6-12(2,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
XYQDVWOGLHCCBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCS(=O)(=O)C)CBr |
Origin of Product |
United States |
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